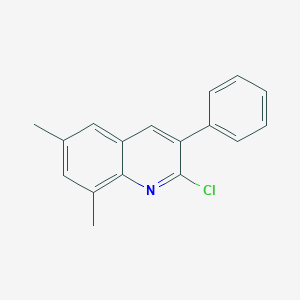
2-Chloro-6,8-dimethyl-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6,8-dimethyl-3-phenylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloroaniline with acetophenone derivatives in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
2-Chloro-6,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-6,8-dimethyl-3-phenylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethyl-3-phenylquinoline involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes . The pathways involved may include the disruption of cell division and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-6,8-dimethyl-3-phenylquinoline can be compared with other quinoline derivatives such as:
2-Chloro-7,8-dimethyl-3-phenylquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
6,8-Dimethyl-3-phenylquinoline: Lacks the chloro group, which affects its reactivity and applications.
2-Chloro-3-phenylquinoline: Lacks the methyl groups, resulting in different chemical properties and uses.
Properties
CAS No. |
1031928-16-1 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
JVASIWMACQVAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
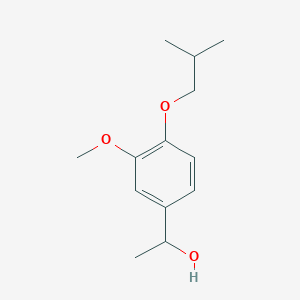
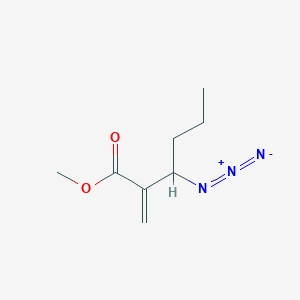
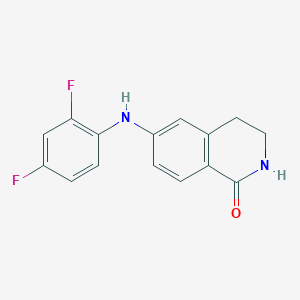
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
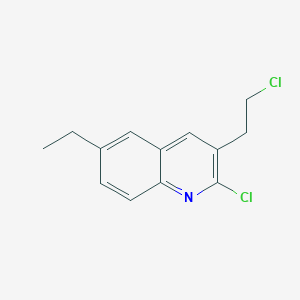
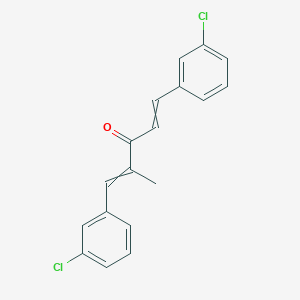
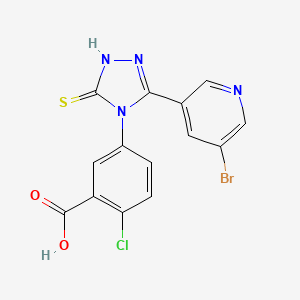
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12618939.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
